molecular formula C13H20BrNO3 B3889041 2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol

2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol

Cat. No. B3889041
M. Wt: 318.21 g/mol
InChI Key: KQJFWTFPYLACNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a chemical compound that belongs to the family of beta-adrenergic agonists. This compound has shown potential in scientific research for its ability to stimulate beta-adrenergic receptors, which are involved in several physiological and biochemical processes.

Scientific Research Applications

2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been used in several scientific research studies. One of the main applications of this compound is its ability to stimulate beta-adrenergic receptors. Beta-adrenergic receptors are involved in several physiological processes such as heart rate, blood pressure, and metabolism. Therefore, this compound has been studied for its potential use in the treatment of several diseases such as asthma, obesity, and diabetes.

Mechanism of Action

The mechanism of action of 2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol involves its ability to stimulate beta-adrenergic receptors. When this compound binds to beta-adrenergic receptors, it activates a signaling pathway that leads to several physiological and biochemical effects. These effects include increased heart rate, increased blood pressure, and increased metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its ability to stimulate beta-adrenergic receptors. These effects include increased heart rate, increased blood pressure, and increased metabolism. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol in lab experiments is its ability to stimulate beta-adrenergic receptors. This makes it a useful tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken when handling this compound in lab experiments.

Future Directions

There are several future directions for the use of 2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol in scientific research. One of the future directions is its potential use in the treatment of inflammatory diseases. Additionally, this compound may be useful in the development of new drugs for the treatment of asthma, obesity, and diabetes. Further studies are needed to fully understand the potential of this compound in scientific research.

properties

IUPAC Name

2-[2-[2-(4-bromophenoxy)ethoxy]ethyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-15(6-8-16)7-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJFWTFPYLACNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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